molecular formula C42H59FN12O7S B10819274 [As(4-F)F4]-GHRP-6

[As(4-F)F4]-GHRP-6

Cat. No.: B10819274
M. Wt: 895.1 g/mol
InChI Key: WYIBLRVRRGCPGV-FQYZGFJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 3c involves the formation of an azasulfurylpeptide derivative. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent modifications to introduce the azasulfuryl group .

Industrial Production Methods: Industrial production methods for compound 3c are not extensively documented. large-scale peptide synthesis techniques, including automated SPPS and purification methods such as high-performance liquid chromatography (HPLC), are likely employed.

Chemical Reactions Analysis

Types of Reactions: Compound 3c undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Compound 3c has a wide range of scientific research applications, including:

Mechanism of Action

Compound 3c exerts its effects by acting as an antagonist of the scavenger receptor CD36. It binds to CD36, inhibiting its interaction with other ligands. This interaction affects various molecular pathways, including those involved in inflammation and lipid metabolism .

Comparison with Similar Compounds

    Compound 3a: Another azasulfurylpeptide derivative with similar receptor affinity.

    Compound 3b: Similar structure but different functional groups, affecting its receptor binding affinity.

Uniqueness: Compound 3c is unique due to its specific azasulfurylpeptide structure, which provides high affinity for both CD36 and the ghrelin receptor. This dual affinity makes it particularly valuable in research focused on these receptors .

Properties

Molecular Formula

C42H59FN12O7S

Molecular Weight

895.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-[(4-fluorocyclohexyl)methyl]sulfamoyl]amino]-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C42H59FN12O7S/c1-26(50-41(59)36(20-29-22-48-34-12-6-5-11-32(29)34)52-40(58)33(45)21-31-23-47-25-49-31)39(57)53-55(24-28-14-16-30(43)17-15-28)63(61,62)54-37(19-27-9-3-2-4-10-27)42(60)51-35(38(46)56)13-7-8-18-44/h2-6,9-12,22-23,25-26,28,30,33,35-37,48,54H,7-8,13-21,24,44-45H2,1H3,(H2,46,56)(H,47,49)(H,50,59)(H,51,60)(H,52,58)(H,53,57)/t26-,28?,30?,33-,35-,36+,37+/m0/s1

InChI Key

WYIBLRVRRGCPGV-FQYZGFJBSA-N

Isomeric SMILES

C[C@@H](C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N

Canonical SMILES

CC(C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N

Origin of Product

United States

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